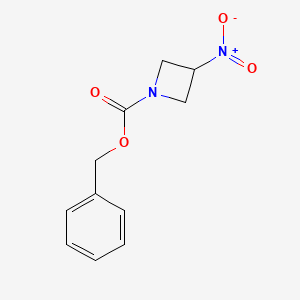

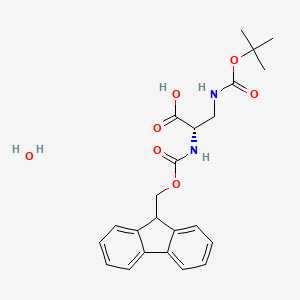

1-(Benzyloxycarbonyl)-3-nitroazetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Benzyloxycarbonyl)-3-nitroazetidine is a chemical compound that falls under the category of carbamates . Carbamates are organic compounds derived from carbamic acid and are often used as protecting groups for amines . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .

Synthesis Analysis

The synthesis of this compound involves the use of benzyl chloroformate, also known as benzyl chlorocarbonate or Z-chloride . This compound is the benzyl ester of chloroformic acid and can be described as the chloride of the benzyloxycarbonyl (Cbz or Z) group . The compound is prepared in the lab by treating benzyl alcohol with phosgene . Benzyl chloroformate is commonly used in organic synthesis for the introduction of the benzyloxycarbonyl (formerly called carboxybenzyl) protecting group for amines .Molecular Structure Analysis

The molecular structure of this compound is related to its parent compound, benzyl chloroformate . The structure of benzyl chloroformate is characterized by a benzyl ester of chloroformic acid, which can also be described as the chloride of the benzyloxycarbonyl (Cbz or Z) group .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily associated with its role as a protecting group for amines . Penicillin acylases from both Alcaligenes faecalis and Escherichia coli are capable of removing the N-benzyloxycarbonyl protecting group in amino acid derivatives under mild conditions without the use of toxic reagents .科学的研究の応用

Synthesis and Molecular Design

The scientific interest in compounds like 1-(Benzyloxycarbonyl)-3-nitroazetidine primarily revolves around their utility in the synthesis of pharmacologically relevant structures. For instance, research has demonstrated methodologies for synthesizing benzoxazole pharmacophores, which are present in various clinical pharmaceuticals and drug candidates due to their broad spectrum of biological activities. These methodologies address limitations in diversity and accessibility, showcasing a mild, wide in scope, and regioselective synthesis process that tolerates many sensitive groups, including esters, amides, cyano groups, and carbon-carbon double bonds (Ram & Soni, 2013).

Antimicrobial and Antitumor Activity

Research into benzoxazole derivatives has shown significant antimicrobial activities against a range of microorganisms, including resistant strains of Mycobacterium tuberculosis, indicating potential applications in designing new potent drugs for infectious diseases (Ertan-Bolelli et al., 2016). Additionally, some studies have explored the synthesis of novel benzodiazepines, highlighting the synthetic versatility and potential pharmacological applications of compounds structurally related to this compound (Fustero et al., 2006).

Molecular Electronics and Pharmacological Evaluation

The molecule containing a nitroamine redox center has been used in the active self-assembled monolayer in an electronic device, demonstrating negative differential resistance and a significant on-off peak-to-valley ratio, which could have implications in molecular electronics (Chen et al., 1999). Moreover, compounds related to this compound have been evaluated for their antianginal properties, showing marked inhibitory activity against ischemia-induced electrocardiographic changes with limited systemic hemodynamic effects, suggesting potential in treating coronary artery diseases (Benedini et al., 1995).

Fungicidal Activity and Novel Synthesis Methods

A novel method for the synthesis of substituted 1-(1H-imidazole-4-yl)-1H-1,2,3-triazoles based on deoxygenation reactions involving nitroazetidine compounds has been developed, with evaluations showing fungicidal activity against various phytopathogenic fungi (Dubovis et al., 2017).

作用機序

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would determine how quickly it enters the body, where it goes, how it’s broken down, and how it’s removed. These properties can greatly affect the compound’s bioavailability and its effects on the body .

Safety and Hazards

The safety data sheet for a similar compound, 3-[(Benzyloxycarbonyl)amino]propionaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

将来の方向性

The use of carbamates, such as 1-(Benzyloxycarbonyl)-3-nitroazetidine, as protecting groups for amines is a well-established practice in peptide synthesis . Future research may focus on developing more efficient methods for the installation and removal of these protecting groups, as well as exploring their use in the synthesis of more complex peptides and proteins .

特性

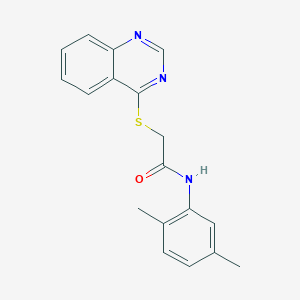

IUPAC Name |

benzyl 3-nitroazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-11(12-6-10(7-12)13(15)16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDXAMNVYGFSMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-propan-2-ylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one](/img/structure/B2466868.png)

![4-(azepan-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2466877.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2466881.png)

![2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2466884.png)

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2466887.png)

![Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2466889.png)